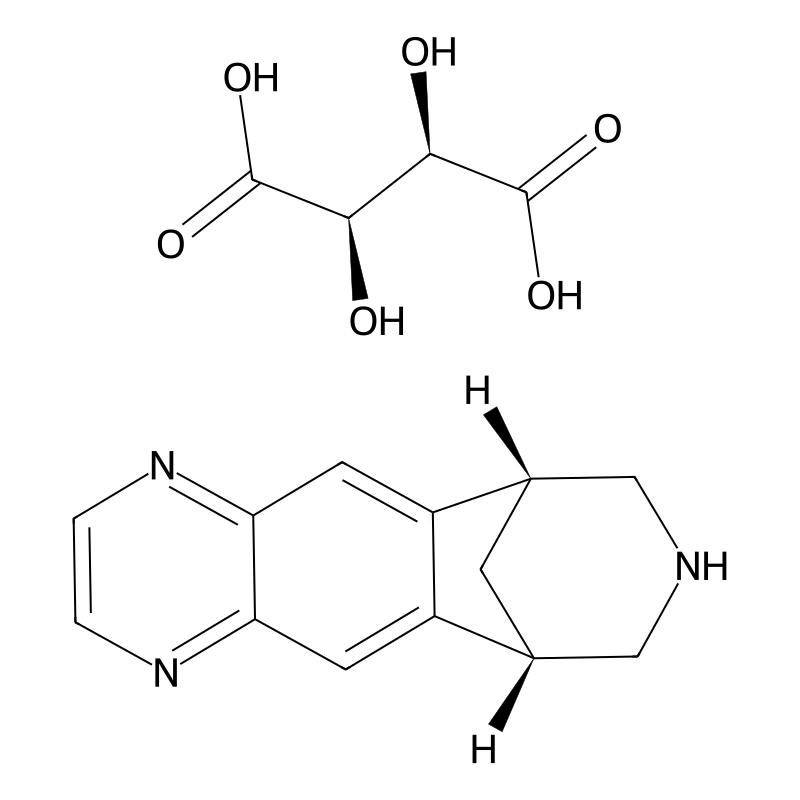

varenicline tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

Varenicline acts on nicotinic acetylcholine receptors (nAChRs) in the brain, particularly those in the ventral tegmental area (VTA) – a region associated with reward and motivation. Nicotine binds to these receptors, triggering the release of dopamine, a neurotransmitter that creates feelings of pleasure and reinforcement, thus fueling addiction. Varenicline acts as a partial agonist, meaning it partially activates the nAChRs, reducing cravings and withdrawal symptoms while mitigating the pleasurable effects of nicotine if a person relapses PubMed Central: .

Efficacy Studies:

Numerous clinical trials have evaluated varenicline's effectiveness compared to placebo or other smoking cessation medications. Studies consistently demonstrate higher quit rates for individuals using varenicline compared to those receiving a placebo National Institutes of Health: . Varenicline also shows superiority over other medications like bupropion (Zyban) in some studies The Cochrane Collaboration.

Combination Therapy:

Research indicates that combining varenicline with behavioral support, such as counseling or quitlines, further improves smoking cessation rates compared to using varenicline alone National Institutes of Health: .pmc/articles/PMC3100078/.

Long-Term Effects:

Studies investigating varenicline's long-term efficacy show mixed results. Some research suggests continued abstinence benefits even after treatment cessation, while others indicate relapse rates become similar to placebo groups after a period National Institutes of Health: .pmc/articles/PMC3100078/.

Varenicline tartrate is a pharmacological compound primarily used for smoking cessation. It is classified as a partial agonist of the nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. The chemical name for varenicline tartrate is 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) . This compound appears as a white to off-white to slightly yellow solid and has a molecular formula of C13H13N3·C4H6O6 with a molecular weight of approximately 361.35 Daltons .

- Varenicline acts as a partial agonist at nicotinic acetylcholine receptors in the brain []. This means it binds to the receptors like nicotine, but with a weaker effect.

- When nicotine is absent, varenicline provides some stimulation to the receptors, reducing cravings and withdrawal symptoms [].

- Additionally, if someone smokes while taking varenicline, it blocks the full effects of nicotine, making cigarettes less enjoyable [].

- Varenicline is generally well-tolerated, but common side effects include nausea, headache, and abnormal dreams [].

- Serious side effects, though rare, include neuropsychiatric events like depression and suicidal ideation [].

- Varenicline is not recommended for pregnant or breastfeeding women due to potential risks to the fetus or infant [].

Varenicline acts as a partial agonist at the alpha-4 beta-2 nicotinic acetylcholine receptors, which are implicated in the dopaminergic pathways associated with addiction and reward mechanisms . By partially activating these receptors while simultaneously blocking nicotine from binding, varenicline alleviates withdrawal symptoms and cravings associated with smoking cessation. The drug also demonstrates selectivity for various nicotinic receptor subtypes, showing significantly lower activity on other receptor types .

The synthesis of varenicline tartrate involves several steps that typically include the formation of the core pyrazino[2,3-h]benzazepine structure followed by the introduction of the dihydroxybutanedioate moiety. The specific synthetic routes may vary but generally involve standard organic synthesis techniques such as cyclization reactions and functional group modifications to achieve the desired chemical structure .

Varenicline tartrate is primarily indicated for smoking cessation therapy. It has been shown to reduce cravings and withdrawal symptoms in individuals attempting to quit smoking. Additionally, there is emerging research exploring its potential applications in treating other conditions related to nicotine addiction and possibly even in managing dry eye disease through its action on nicotinic receptors in the nasal cavity .

Interaction studies have demonstrated that varenicline can interact with various medications and substances. Notably, it may enhance the effects of other central nervous system depressants and has been associated with increased risk of seizures when combined with alcohol . Monitoring for behavioral changes or psychiatric symptoms is recommended due to potential adverse effects related to mood and behavior alterations during treatment .

Several compounds share structural or functional similarities with varenicline tartrate. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cytisine | Partial agonist at nicotinic receptors | Used for smoking cessation; structurally similar but less selective than varenicline |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Primarily an antidepressant; different mechanism compared to varenicline |

| Nicotine | Full agonist at nicotinic receptors | Provides reinforcement; not used for cessation but rather for addiction |

| Dihydrocodeine | Opioid receptor agonist | Different class; not related to smoking cessation but acts on pain pathways |

Varenicline tartrate's unique profile as a selective partial agonist specifically targeting alpha-4 beta-2 nicotinic receptors distinguishes it from these compounds, making it particularly effective in smoking cessation therapy while minimizing full agonistic effects associated with nicotine itself .

Anhydrous Forms (A, B) and Hydrates

Varenicline tartrate exhibits three primary crystalline forms, comprising two anhydrous polymorphs designated as Form A and Form B, along with a monohydrate form designated as Form C [1]. These polymorphic forms demonstrate distinct structural characteristics and thermodynamic properties that significantly impact their pharmaceutical utility.

Form A (Anhydrous Kinetic Polymorph)

Form A represents the kinetic polymorph of varenicline tartrate, characterized by orthorhombic crystal structure within the P212121 space group [2]. This form demonstrates higher melting point characteristics compared to Form B, indicating enhanced thermal stability under specific conditions [1]. The crystallographic analysis reveals that Form A exhibits higher solubility at room temperature, making it potentially advantageous for dissolution applications [3]. However, this form demonstrates inherent instability under normal storage conditions, undergoing conversion to the thermodynamically favored Form B [2].

Form B (Anhydrous Thermodynamically Stable Form)

Form B constitutes the thermodynamically stable anhydrous polymorph of varenicline tartrate under standard conditions [1]. Crystallographic investigations utilizing synchrotron X-ray powder diffraction techniques have established that Form B crystallizes in the orthorhombic space group P212121 with unit cell parameters of a = 7.07616(2) Å, b = 7.78357(2) Å, c = 29.86149(7) Å, and volume V = 1644.706(6) ų [4] [5]. The structure contains four formula units per unit cell (Z = 4), contributing to its enhanced density characteristics compared to Form A [1].

Form C (Monohydrate)

Form C represents the monohydrate form of varenicline tartrate, crystallizing in the monoclinic space group P21 [6]. This hydrated form demonstrates stability under elevated humidity conditions, becoming thermodynamically favored above critical water activity values [1]. The monohydrate structure incorporates water molecules within the crystal lattice, contributing to enhanced stability under specific environmental conditions [7].

X-ray powder diffraction analysis provides definitive identification of these polymorphic forms through characteristic diffraction peaks. Form A exhibits distinctive peaks at 6.1°, 12.2°, 13.0°, 14.7°, 16.8°, 19.4°, 21.9°, and 24.6° (2θ) [2]. Form B demonstrates characteristic peaks at 5.9°, 12.8°, 14.4°, 15.3°, 16.9°, 17.2°, 21.8°, 23.8°, and 25.1° (2θ) [2]. Form C displays peaks at 5.9°, 11.8°, 16.5°, 21.2°, 23.1°, 23.8°, and 26.5° (2θ) [2].

Hydrogen Bonding Networks and Packing Motifs

The structural integrity and stability of varenicline tartrate polymorphs are fundamentally governed by extensive hydrogen bonding networks and specific packing motifs within the crystal lattice [4] [5].

Hydrogen Bonding Architecture in Form B

Comprehensive structural analysis of Form B reveals sophisticated hydrogen bonding networks that establish the three-dimensional crystal architecture [4]. The hydrogen bonds within this polymorph create zig-zag chains that propagate along the crystallographic b-axis, effectively linking the varenicline cations with the tartrate anions [4] [5]. These hydrogen-bonded chains form the fundamental structural motif that determines the overall crystal stability and packing efficiency.

Density functional theory calculations have been employed to quantify the hydrogen bonding interactions within Form B, providing precise energetic characterization of these intermolecular forces [4]. The hydrogen bonding network demonstrates remarkable stability, contributing to the thermodynamic favorability of this polymorphic form under standard conditions.

Cation-Anion Interactions

The crystal structure of Form B is characterized by systematic cation-anion interactions mediated through hydrogen bonding [4]. The varenicline cations interact with the tartrate anions through multiple hydrogen bonding contacts, creating a cohesive three-dimensional network that stabilizes the overall crystal structure [5]. These interactions are optimized through specific geometric arrangements that maximize hydrogen bonding efficiency while minimizing steric repulsion.

Packing Motifs and Structural Organization

The packing motifs within varenicline tartrate polymorphs demonstrate sophisticated organization that directly influences their physical properties [4]. Form B exhibits a highly ordered packing arrangement characterized by efficient space utilization and optimized intermolecular interactions. The structural organization creates channels and cavities that may influence molecular transport properties and mechanical behavior.

Hydrated Forms and Water-Mediated Interactions

Form C (monohydrate) incorporates water molecules within the crystal lattice, creating additional hydrogen bonding opportunities [7]. The water molecules serve as bridging elements that connect the varenicline cations and tartrate anions through extended hydrogen bonding networks. This water-mediated interaction pattern enhances the stability of the hydrated form under specific humidity conditions while creating distinct packing motifs compared to the anhydrous forms.

Thermodynamic Stability Relationships

Enantiotropic and Monotropic Transitions

The thermodynamic relationships between varenicline tartrate polymorphs have been comprehensively characterized through crystallographic, spectroscopic, and thermal analysis methodologies [1]. These investigations reveal complex stability relationships that govern polymorph selection and transformation behavior under various conditions.

Enantiotropic Relationship Between Forms A and B

Forms A and B of varenicline tartrate demonstrate an enantiotropic relationship, characterized by a reversible transition temperature at approximately 63°C [1] [3]. This thermodynamic behavior indicates that Form A represents the stable polymorph at elevated temperatures, while Form B maintains thermodynamic stability at room temperature and below the transition point.

The enantiotropic nature of this relationship has been established through application of the eutectic-melting method, which enables precise determination of the transition temperature [1]. This methodology provides accurate thermodynamic characterization by measuring the melting behavior of physical mixtures containing both polymorphic forms.

Density-Based Stability Assessment

Thermodynamic stability assessment at 0 K reveals that Form B demonstrates higher calculated true density compared to Form A [1]. This density relationship, combined with hydrogen bonding analysis and application of the infrared rule, establishes Form B as the thermodynamically favored form under standard conditions. The higher density of Form B reflects more efficient molecular packing and stronger intermolecular interactions within the crystal lattice.

Solubility and Melting Point Relationships

The thermodynamic characterization reveals that Form A exhibits higher melting point and enhanced solubility at room temperature compared to Form B [1]. These properties are consistent with the enantiotropic relationship, where the kinetic polymorph (Form A) demonstrates higher solubility due to its metastable nature. The enhanced solubility of Form A may provide advantages for pharmaceutical applications requiring rapid dissolution.

Monotropic Behavior of Hydrated Forms

The monohydrate form (Form C) demonstrates monotropic relationships with the anhydrous polymorphs under standard atmospheric conditions [7]. This behavior indicates that direct transformation between the hydrated and anhydrous forms is generally irreversible under normal conditions, with the transformation direction determined by environmental humidity levels.

Phase Boundary Determination under Hygrothermal Stress

The stability relationships between varenicline tartrate polymorphs are significantly influenced by environmental conditions, particularly relative humidity and water activity [1]. Comprehensive phase boundary determination has been conducted through systematic exposure of anhydrous forms to controlled water vapor pressures.

Critical Water Activity Thresholds

Investigation of phase boundaries reveals distinct critical water activity values that govern polymorph stability under hygrothermal stress conditions [1] [3]. Form A demonstrates a critical water activity threshold of 0.85, above which the monohydrate form (Form C) becomes thermodynamically favored. Form B exhibits a higher critical water activity value of 0.94, indicating enhanced resistance to hydration under moderate humidity conditions.

These critical water activity values establish precise boundaries for polymorph selection based on environmental conditions. The differential water activity thresholds reflect the distinct hygroscopic behavior of the two anhydrous forms, with Form A showing greater susceptibility to hydration.

Hygrothermal Stability Assessment

Phase boundary determination under hygrothermal stress reveals that Form B maintains stability across a broader range of humidity conditions compared to Form A [1]. This enhanced stability profile makes Form B the preferred polymorph for pharmaceutical formulations exposed to variable environmental conditions during manufacturing and storage.

The hygrothermal stability assessment demonstrates that the monohydrate form becomes increasingly stable as water activity approaches and exceeds the critical thresholds [3]. This behavior reflects the thermodynamic favorability of incorporating water molecules into the crystal lattice under elevated humidity conditions.

Manufacturing and Storage Implications

The characterized phase boundaries provide crucial guidance for manufacturing and storage conditions of varenicline tartrate active pharmaceutical ingredient and drug product [1]. The stability relationships indicate that Form B should be maintained under controlled humidity conditions below the critical water activity threshold of 0.94 to prevent unwanted hydration.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (52.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (41.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Acetylcholine (nicotinic)

CHRNA4/CHRNB2 [HSA:1137 1141] [KO:K04806 K04813]

Pictograms

Irritant;Environmental Hazard

Wikipedia

FDA Medication Guides

Varenicline Tartrate

TABLET;ORAL

PF PRISM CV

02/22/2019

Use Classification

Dates

1 Fiore, M.C., et al. (2000). Treating tobacco use and dependence: Clinical Practice Guideline. U.S. Department of Health and Human Services, Public Health Service.

2 Corelli, R.L., & Hudman, K.S. (2002). Medications for smoking cessation. Western Journal of Medicine, 176, 131-35.

3 Gonzales, D., et al. (2006). Varenicline, an a4ß2 nicotinic acetylcholine receptor partial agonist, vs sustained-release Bupropion and placebo for smoking cessation: A randomized controlled trial. Journal of the American Medical Association, 296, 47-55.

4 Tonstad, S. (2002). Use of sustained-release bupropion in specific patient populations for smoking cessation. Drugs, 62, 37-43.

5 Ahluwalia, J.S., et al. (2002). Sustained-release bupropion for smoking cessation in African Americans: A randomized controlled trial. Journal of the American Medical, 288, 497-99.

6 Mooney, S.E., & Sofouglu, M. (2006). Bupropion for the treatment of nicotine withdrawal and craving. Expert Review of Neurotherapeutics, 6, 965-81.

7 Stapleton JA, Watson L, Spirling LI, et al. Varenicline in the routine treatment of tobacco dependence: a pre-post comparison with nicotine replacement therapy and an evaluation in those with mental illness. Addiction 2007;103:146-54.

8 Fiore, M.C, Jaen, C.R., Baker, T.B., et al. (2008). Treating Tobacco Use and Dependence: 2008 Update. Clinical Practice Guideline. Rockville, MD: U.S. Department of Health and Human Services. Public Health Service.

9 http://www.fda.gov/Drugs/DrugSafety/PostmarketDrugSafetyInformationforPatientsandProviders/ucm124818.htm(link is external)

10 West, R., Baker, C.L., Cappelleri, J.C., Bushmakin, A.G. (2008). Effect of varenicline and bupropion SR on craving, nicotine withdrawal symptoms, and rewarding effects of smoking during a quit attempt. Psychopharmacology, 197, 371-377.

11 Williams, K.E., Reeves, K.R. et al. (2007). A double-blind study evaluating the long-term safety of varenicline for smoking cessation. Current Medical Research and Opinion, 23 (4); 793-801.

12 Tonstad, S., Tonnesen, P. et al. (2006). Effect of Maintence Therapy with Varenicline on Smoking Cessation: A Randcomized Controlled Trial. Journal of the American Medical Association, 296: 64-71.

13 Schmitz, J.M., Stotts, A.L. (2007). Buproprion and cognitive-behavioral therapy for smoking cessation in women. Nicotine & Tobacco Research, 9 (7); 785.